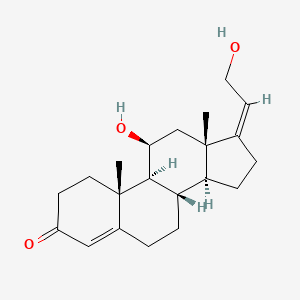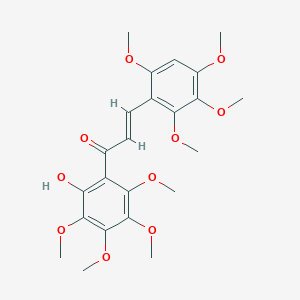
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one
Descripción general
Descripción
1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2' and methoxy groups at positions 2, 3, 4, 6, 3', 4', 5' and 6'. It is a member of chalcones, a member of methoxybenzenes and a member of phenols. It derives from a trans-chalcone.
Aplicaciones Científicas De Investigación
Polarographic Behavior
- The polarographic behavior of pyridyl analogues of chalcone, including compounds structurally similar to the one , has been studied. This research provides insights into the electrochemical properties of such compounds, which can be relevant in various analytical and synthetic applications (Butkiewicz, 1972).
Crystal Structure Analysis
- Investigations into the crystal structures of related chalcone compounds, such as 2'-Hydroxy-2-methoxychalcone, have been carried out. This kind of research is crucial for understanding the molecular geometry and potential applications in material science (Wallet, Molins, & Miravitlles, 1995).
Synthesis and Chemical Reactions
- Research on the synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provides valuable information for chemical synthesis and the development of new compounds with potential applications in various fields (Pimenova et al., 2003).
Polymorphism Studies
- Bavachalcone, a compound similar to the one , has been studied for its polymorphism. Understanding the polymorphic forms of such compounds can be important in pharmaceutical and material sciences (Ravikumar et al., 2005).
Pd-Catalyzed Cross-Coupling Reactions
- The synthesis of compounds involving Pd-catalyzed cross-coupling of (2,3,4,6-tetramethoxyphenyl)boronic acid highlights the potential for creating diverse derivatives, which could have applications in pharmaceuticals and organic electronics (Lana, Carazza, & Oliveira, 2004).
Hydroxylation Processes
- The hydroxylation of compounds structurally related to the query compound is studied for its significance in organic synthesis. Such processes are crucial in the modification of organic molecules for various applications (Tanoue et al., 1988).
Orientational Isomerism in Self-Assembling Capsules
- Research on the orientational isomerism of encapsulated unsymmetrical guests in self-assembling heterodimeric capsules, involving similar compounds, reveals the potential application in molecular recognition and self-assembly processes (Kobayashi et al., 2007).
Propiedades
Número CAS |
93827-71-5 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one |
Fórmula molecular |
C23H28O10 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H28O10/c1-26-14-11-15(27-2)19(29-4)18(28-3)12(14)9-10-13(24)16-17(25)21(31-6)23(33-8)22(32-7)20(16)30-5/h9-11,25H,1-8H3/b10-9+ |
Clave InChI |
HPTDGVAHRUTYLD-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1/C=C/C(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC |
SMILES |
COC1=CC(=C(C(=C1C=CC(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC |
SMILES canónico |
COC1=CC(=C(C(=C1C=CC(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC |
Otros números CAS |
93827-71-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)
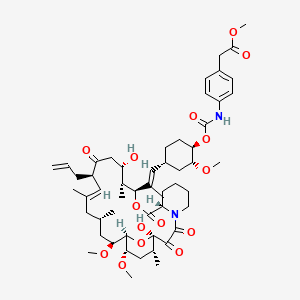
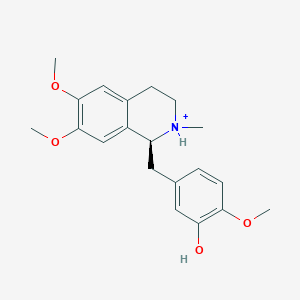
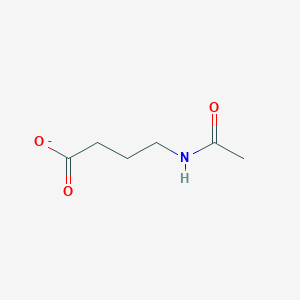
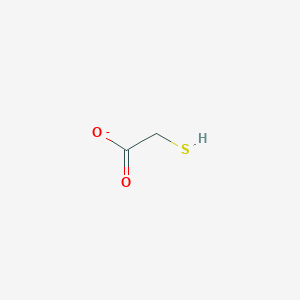
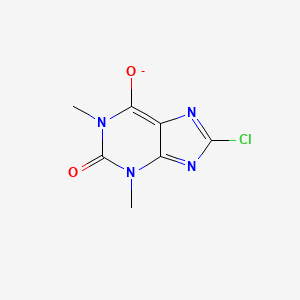
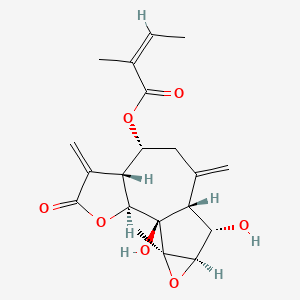
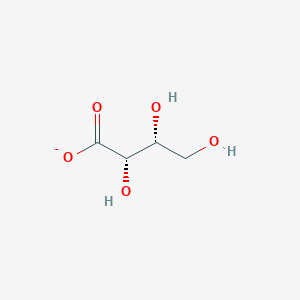
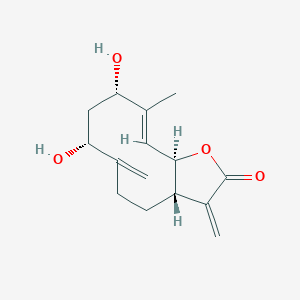
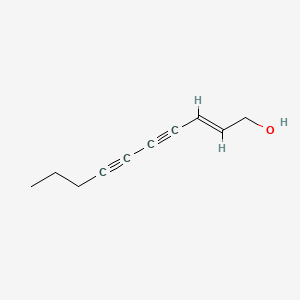
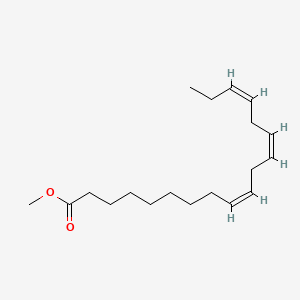
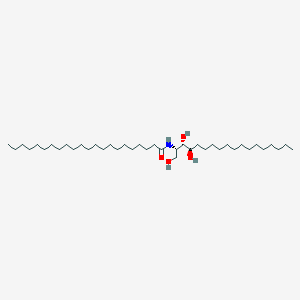
![1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1236986.png)
